molecular formula C8H16N2 B1322692 1,7-Naphthyridine, decahydro-, trans- CAS No. 13623-82-0

1,7-Naphthyridine, decahydro-, trans-

Cat. No. B1322692
CAS RN: 13623-82-0
M. Wt: 140.23 g/mol
InChI Key: XOYWYIBCMNHXFE-HTQZYQBOSA-N
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Description

The compound "1,7-Naphthyridine, decahydro-, trans-" is a member of the naphthyridine family, which are heterocyclic compounds containing two pyridine rings. These compounds, including their decahydro derivatives, have been studied for various applications, such as antitumor agents and antivertigo agents, due to their ability to interact with different receptors in the body .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. For instance, the synthesis of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which showed moderate cytotoxic activity, involved modifications at the N-1 and C-7 positions and the core ring structure . Another study reported an improved method for synthesizing 2,7-diamino-1,8-naphthyridine, indicating the versatility of synthetic approaches for functionalizing naphthyridines . Additionally, the stereoselective synthesis of trans-decahydro-1,6-naphthyridines was achieved through nucleophilic addition reactions, demonstrating the ability to control stereochemistry during synthesis .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been a subject of investigation. For example, the conformation of trans-1-(o-alkylphenyl)decahydro-1-naphthols was determined based on chemical shifts in proton magnetic resonance spectroscopy . Similarly, the stereochemistry of trans-decahydro-1,6-naphthyridines was established, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions. The intramolecular hetero-Diels–Alder reactions catalyzed by BiCl3 were used to synthesize benzo-annelated decahydrofuro[3,2-h][1,6]naphthyridine derivatives, showcasing the reactivity of these compounds under mild conditions . The reduction of naphthyridines with sodium and ethanol or catalytic reduction with palladium on charcoal in ethanol has been used to prepare decahydro- and tetrahydronaphthyridines, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The reduction of 1,5-naphthyridine led to separable mixtures of trans- and cis-decahydro-1,5-naphthyridine, which could be distinguished by proton magnetic resonance spectroscopy . The presence of substituents at various positions on the naphthyridine core affects the compound's properties and potential biomedical applications .

Scientific Research Applications

Chemical Synthesis and Structure

1,7-Naphthyridine derivatives, including the decahydro form, have been a subject of research in chemical synthesis. Armarego (1967) explored the preparation of various naphthyridines, including 1,7-naphthyridine, through reduction methods and established their structures using spectroscopy methods (Armarego, 1967).

Potential Biological Activities

1,7-Naphthyridine derivatives have demonstrated a range of biological activities. Madaan et al. (2015) highlighted their potential in treating neurological disorders, cancer, and infectious diseases. Their review emphasizes the broad spectrum of activities that 1,7-naphthyridine derivatives possess, making them significant in therapeutic research (Madaan et al., 2015).

Antiviral Applications

In the context of antiviral applications, Zhuang et al. (2003) discovered that certain naphthyridine derivatives can inhibit the spread of HIV-1 infection in cell culture, showcasing their potential in HIV treatment (Zhuang et al., 2003).

Synthesis Techniques

Several studies have focused on refining the synthesis techniques of 1,7-naphthyridine derivatives. The research by Sabitha et al. (2006) on benzo-annelated decahydrofuro[3,2-h][1,6]naphthyridine derivatives is an example, indicating the ongoing efforts to develop efficient synthesis methods for these compounds (Sabitha et al., 2006).

Insecticidal Properties

Hou et al. (2017) explored the insecticidal activities of 1,8-naphthyridine derivatives, indicating that these compounds could be effective in agricultural and pest control applications (Hou et al., 2017).

Catalysis and Chemical Transformations

1,7-Naphthyridine derivatives have also been studied in the context of catalysis. Boelrijk et al. (1995) synthesized a novel ruthenium–1,8-naphthyridine complex and demonstrated its effectiveness as a catalyst in the oxidation of alcohols and the epoxidation of alkenes (Boelrijk et al., 1995).

Future Directions

The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWYIBCMNHXFE-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623453
Record name (4aR,8aS)-Decahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13623-82-0
Record name (4aR,8aS)-Decahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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